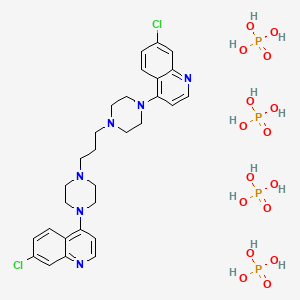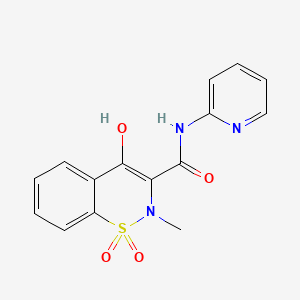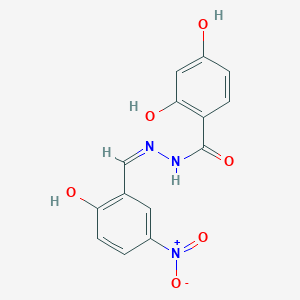
Presatovir
Overview
Description
Presatovir, also known as GS-5806, is an antiviral drug developed for the treatment of respiratory syncytial virus (RSV) infections. It acts as a fusion inhibitor, preventing the virus from entering host cells. This compound has shown promising results in clinical trials, particularly in reducing viral load and alleviating symptoms of RSV infection .
Mechanism of Action
Target of Action
Presatovir, also known as GS-5806, is an antiviral drug developed as a treatment for respiratory syncytial virus (RSV) infections . The primary target of this compound is the fusion protein of the RSV . This fusion protein plays a crucial role in the virus’s ability to enter host cells and initiate an infection .
Mode of Action
This compound acts as a fusion inhibitor . It binds to the RSV fusion protein, preventing the virus from entering the host cells . By blocking this critical step in the viral life cycle, this compound can effectively halt the spread of the virus within the host .
Biochemical Pathways
By inhibiting the fusion of the rsv with host cells, this compound disrupts the viral replication process . This disruption prevents the virus from spreading and causing further infection .
Pharmacokinetics
It is known that this compound is administered orally . In a human challenge study, this compound was shown to significantly reduce the nasal RSV viral load . The terminal half-life of this compound is approximately 34 hours .
Result of Action
This compound’s action results in a significant reduction in the nasal RSV viral load, signs, and symptoms of RSV infection .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in a post hoc analysis among patients with lymphopenia, this compound decreased lower respiratory tract complications (LRTC) development by Day 28 . This suggests that the patient’s immune status can influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Presatovir interacts with the fusion protein of the RSV, inhibiting the virus’s ability to enter host cells . This interaction disrupts the virus’s life cycle, reducing the viral load and alleviating symptoms of RSV infection .
Cellular Effects
This compound has been shown to significantly reduce nasal viral load, signs, and symptoms of RSV infection in a human challenge study . In hematopoietic-cell transplant recipients with RSV lower respiratory tract infection, this compound treatment did not significantly reduce the viral load or improve clinical outcomes versus placebo .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the fusion protein of the RSV . This binding interaction inhibits the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell and replicating .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce the viral load and disease severity in a dose-dependent manner . Resistance-associated substitutions in the RSV fusion protein have been observed in some patients treated with this compound .
Preparation Methods
The synthesis of Presatovir involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various functional groups to achieve the final structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Presatovir undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Presatovir has several scientific research applications, including:
Chemistry: It serves as a model compound for studying fusion inhibitors and their mechanisms of action.
Biology: It is used to investigate the biology of RSV and the role of fusion proteins in viral entry.
Medicine: It is being explored as a potential therapeutic agent for treating RSV infections, particularly in vulnerable populations such as infants and immunocompromised individuals.
Comparison with Similar Compounds
Presatovir is unique among antiviral drugs due to its specific mechanism of action as a fusion inhibitor. Similar compounds include:
Palivizumab: A monoclonal antibody that targets the RSV fusion protein but is used primarily for prophylaxis rather than treatment.
Lumicitabine: An antiviral drug that targets the RSV polymerase, inhibiting viral replication.
Ziresovir: Another fusion inhibitor with a different chemical structure but similar mechanism of action.
Compared to these compounds, this compound has shown distinct advantages in terms of its oral bioavailability and efficacy in reducing viral load and symptoms in clinical trials .
Properties
IUPAC Name |
N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXWTVKPWJNGD-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028097 | |
| Record name | Presatovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353625-73-6 | |
| Record name | Presatovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Presatovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Presatovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRESATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












